4-{[4-(Trifluoromethyl)benzoyl]oxy}phenyl 4-methoxybenzoate
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Overview
Description
4-{[4-(Trifluoromethyl)benzoyl]oxy}phenyl 4-methoxybenzoate is an organic compound characterized by the presence of trifluoromethyl and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Trifluoromethyl)benzoyl]oxy}phenyl 4-methoxybenzoate typically involves the esterification of 4-hydroxyphenyl 4-methoxybenzoate with 4-(trifluoromethyl)benzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include anhydrous solvents like dichloromethane or tetrahydrofuran to ensure the purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Trifluoromethyl)benzoyl]oxy}phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 4-{[4-(Trifluoromethyl)benzoyl]oxy}benzoic acid.
Reduction: Formation of 4-{[4-(Trifluoromethyl)benzoyl]oxy}phenyl methanol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[4-(Trifluoromethyl)benzoyl]oxy}phenyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its chemical stability and unique properties.
Mechanism of Action
The mechanism of action of 4-{[4-(Trifluoromethyl)benzoyl]oxy}phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The ester linkage can be hydrolyzed by esterases, releasing active metabolites that interact with cellular pathways. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzyl chloride
- 4-(Trifluoromethyl)phenol
Uniqueness
4-{[4-(Trifluoromethyl)benzoyl]oxy}phenyl 4-methoxybenzoate is unique due to the combination of trifluoromethyl and methoxy functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
59857-00-0 |
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Molecular Formula |
C22H15F3O5 |
Molecular Weight |
416.3 g/mol |
IUPAC Name |
[4-(4-methoxybenzoyl)oxyphenyl] 4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C22H15F3O5/c1-28-17-8-4-15(5-9-17)21(27)30-19-12-10-18(11-13-19)29-20(26)14-2-6-16(7-3-14)22(23,24)25/h2-13H,1H3 |
InChI Key |
DUOODXYXNLHTFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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